![molecular formula C10H10ClNO3 B1525449 2-[4-(2-Chloroacetyl)phenoxy]acetamide CAS No. 1315365-97-9](/img/structure/B1525449.png)

2-[4-(2-Chloroacetyl)phenoxy]acetamide

Overview

Description

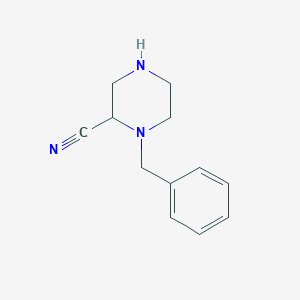

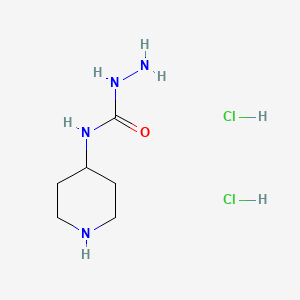

2-[4-(2-Chloroacetyl)phenoxy]acetamide is an organic compound that contains a total of 25 bonds. These include 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of 2-[4-(2-Chloroacetyl)phenoxy]acetamide includes a six-membered aromatic ring, a primary aliphatic amide, an aromatic ketone, and an aromatic ether .Physical And Chemical Properties Analysis

2-[4-(2-Chloroacetyl)phenoxy]acetamide has a molecular weight of 227.65 . It is a powder at room temperature .Scientific Research Applications

Antioxidant and Radical Scavenging Activities

Phenolic compounds like 2-[4-(2-Chloroacetyl)phenoxy]acetamide show significant antioxidant properties. For instance, they act as inhibitors of lipid peroxidation, protecting cell membranes from oxidative damage. This is particularly evident in the inhibition of lipid peroxidation induced by Fe2+/ascorbate in sarcoplasmic reticulum membranes. The compounds also exhibit peroxyl radical scavenging activity, which further underscores their antioxidant capabilities (Dinis, Maderia, & Almeida, 1994).

Electrochemical Analysis and Pharmaceutical Applications

The electroactive nature of 2-[4-(2-Chloroacetyl)phenoxy]acetamide derivatives, like acetaminophen, is significant for pharmaceutical analysis. Using carbon nanotubes modified screen-printed electrodes, the electrochemical-chemical oxidation mechanism of these compounds has been studied. This research is crucial for quality control in pharmaceutical formulations, ensuring the safety and effectiveness of drugs (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).

Toxicity and Environmental Impact

The reaction of 2-[4-(2-Chloroacetyl)phenoxy]acetamide derivatives with other chemicals can result in the formation of toxic compounds. For example, the transformation of acetaminophen by chlorination produces toxicants like 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Understanding these reaction pathways is crucial for assessing the environmental impact and risks associated with the use of these compounds (Bedner & Maccrehan, 2006).

Photocatalytic Degradation and Environmental Remediation

Studies on the photocatalytic degradation of acetaminophen, a derivative of 2-[4-(2-Chloroacetyl)phenoxy]acetamide, have shown significant results in environmental remediation. Using TiO2 nanoparticles under UV light, a high degree of degradation and mineralization of the compound has been achieved. This research is essential for developing strategies to remove such pollutants from water sources, thereby mitigating their environmental impact (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Anticancer, Anti-Inflammatory, and Analgesic Potential

2-(Substituted phenoxy) acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. The structure-activity relationship of these compounds reveals that certain modifications on the aromatic ring enhance their biological activities. This suggests their potential therapeutic applications in treating various ailments, including cancer and inflammation (Rani, Pal, Hegde, & Hashim, 2014).

Future Directions

The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition. From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name |

2-[4-(2-chloroacetyl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-5-9(13)7-1-3-8(4-2-7)15-6-10(12)14/h1-4H,5-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKCXSXNYYVJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Chloroacetyl)phenoxy]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)

![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)

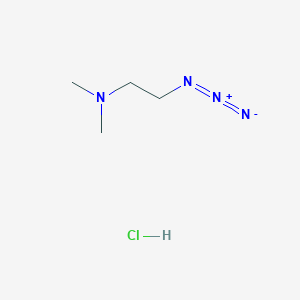

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)